REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[NH2:11].[C:12](Cl)(Cl)=[O:13]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]2[C:5]([O:7][C:12](=[O:13])[NH:11][C:3]=12)=[O:6]
|
Name
|
|
Quantity
|
190.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(C(=O)O)=CC=C1)N
|
Name
|
|
Quantity
|
171.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(C(=O)O)=CC=C1)N
|
Name
|
|
Quantity
|
820 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
while stirring thoroughly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to 100° C.
|
Type
|
CUSTOM
|
Details
|
are passed in over a period of 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
After that, the mixture is stirred at 100° C. for a further 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to about 25° C.
|
Type
|
CUSTOM
|
Details
|
the crystals which have precipitated out
|
Type
|
FILTRATION
|
Details
|
are filtered off with suction
|
Type
|
WASH
|
Details
|
the filter cake is washed with 2×50 ml of toluene
|
Type
|
CUSTOM
|
Details
|
dried at 100° C. in vacuo
|
Type
|
CUSTOM
|
Details
|
are obtained, corresponding to 95.2% of theory
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C2C(C(=O)OC(N2)=O)=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |